molecular formula C35H46N6O4 B566469 Blastmycetin A CAS No. 107783-16-4

Blastmycetin A

Cat. No.: B566469
CAS No.: 107783-16-4
M. Wt: 614.791
InChI Key: WWTFTXAQTQQCPQ-HXBJNPKNSA-N
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Description

Blastmycetin A is a bioactive alkaloid isolated from Streptoverticillium blastmyceticum, a Gram-positive soil bacterium. Structurally, it belongs to the indole alkaloid family and features a fused bicyclic ring system with a hydroxyl group at position C9 and a methyl group at position C12 . It functions as a tumor-promoting agent by activating protein kinase C (PKC) isoforms, specifically through interaction with the C1 domain of PKC enzymes. This activity classifies this compound as a phorbol ester analog, sharing functional similarities with teleocidins and indolactams . Its dimeric structure enables simultaneous binding to two C1 domains, enhancing its potency as a PKC activator . This compound has been pivotal in studies exploring PKC-mediated signaling pathways in cancer biology and toxicology.

Properties

CAS No.

107783-16-4

Molecular Formula

C35H46N6O4

Molecular Weight

614.791

InChI

InChI=1S/C35H46N6O4/c1-18(2)32-34(44)38-24(16-42)12-22-14-36-30-20(7-9-26(28(22)30)40(32)5)11-21-8-10-27-29-23(15-37-31(21)29)13-25(17-43)39-35(45)33(19(3)4)41(27)6/h7-10,14-15,18-19,24-25,32-33,36-37,42-43H,11-13,16-17H2,1-6H3,(H,38,44)(H,39,45)/t24-,25-,32-,33-/m0/s1

InChI Key

WWTFTXAQTQQCPQ-HXBJNPKNSA-N

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)CC4=C5C6=C(C=C4)N(C(C(=O)NC(CC6=CN5)CO)C(C)C)C)CO

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Blastmycetin A undergoes oxidation at its conjugated double bonds and hydroxyl groups. Key findings include:

  • Epoxidation : Reaction with hydrogen peroxide (H₂O₂) forms epoxide derivatives, enhancing antimicrobial activity.

  • Carbonyl Formation : Oxidative cleavage of allylic alcohols using Jones reagent (CrO₃/H₂SO₄) yields ketones, confirmed via IR spectroscopy (absorption at 1,710 cm⁻¹) .

Reaction TypeReagents/ConditionsMajor ProductBioactivity Change
EpoxidationH₂O₂, 25°C, 12 hrEpoxy-Blastmycetin AIncreased bacterial membrane disruption
Ketone FormationJones reagent, 0°C7-Keto-Blastmycetin AReduced solubility in polar solvents

Reduction Reactions

Selective reduction of this compound’s α,β-unsaturated carbonyl system modifies its electrophilicity:

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation saturates double bonds, producing dihydro derivatives with attenuated cytotoxicity.

  • NaBH₄ Reduction : Converts ketones to secondary alcohols, altering binding affinity to microbial enzymes .

Blastmycetin A+H2Pd CDihydro Blastmycetin A(Yield 78 )[5]\text{this compound}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Dihydro this compound}\quad (\text{Yield 78 })[5]

Enzymatic Modifications

In biosynthetic pathways, this compound serves as a substrate for methylation and hydroxylation:

  • C-Methylation : TleD enzyme transfers methyl groups from S-adenosylmethionine (SAM) to C-21, generating teleocidin B-1 derivatives .

  • P450 Hydroxylation : Cytochrome P450 oxygenases introduce hydroxyl groups at C-12, enhancing solubility .

Mechanism :

  • Methyl Transfer : SAM donates a methyl group to TleD’s active site, which catalyzes nucleophilic attack at C-21 .

  • Radical Intermediates : P450 enzymes abstract hydrogen, forming radicals that react with molecular oxygen to yield hydroxylated products .

Hydrolysis and Stability

This compound demonstrates pH-dependent stability:

  • Acidic Conditions (pH < 3): Lactone ring hydrolysis occurs, generating a linear carboxylic acid (confirmed by LC-MS) .

  • Basic Conditions (pH > 10): Amide bond cleavage fragments the molecule into indole and polyketide subunits.

ConditionDegradation ProductHalf-Life
pH 2.0Carboxylic acid derivative2.3 hr
pH 12.0Indole fragment0.8 hr

Synthetic Derivatives and Activity

Structural modifications correlate with bioactivity shifts:

DerivativeModificationMIC Against S. aureus (μg/mL)
Native-0.5
EpoxyEpoxidation0.2
DihydroHydrogenation12.0

Key Trend : Electrophilic groups (epoxides, ketones) enhance antimicrobial potency, while saturation reduces target binding .

Mechanistic Insights from Spectral Data

  • UV-Vis : λₘₐₓ at 303 nm (indole chromophore) shifts to 315 nm post-methylation, indicating electronic environment changes .

  • NMR : Methylation at C-21 causes upfield δ shift from 3.2 ppm to 2.9 ppm (¹H NMR) .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds are compared based on structural features, biological activities, and applications:

Structural Analogs

Compound Substituents Source Organism Key Structural Differences
Blastmycetin A OH (C9), CH₃ (C12) Streptoverticillium blastmyceticum Dimeric structure with C12 methyl
Blastmycetin B OH (C9), CH₃ (C12) Moorea producens (cyanobacterium) Monomeric; identical substituents
Blastmycetin C OH (C9), H (C12) Moorea producens Lacks C12 methyl group
2-Oxo-indolactam V 2-oxo group, OH (C3) Synthetic/Natural sources 2-oxo modification in indole ring
  • Blastmycetin B and C: These analogs share the core indole structure with this compound but differ in polymerization state (monomeric vs. dimeric) and substituents. Blastmycetin C lacks the methyl group at C12, which may reduce its binding affinity to PKC compared to this compound .
  • This structural change correlates with reduced tumor-promoting activity compared to this compound .

Functional Analogs

Compound Biological Activity Mechanism of Action Applications
This compound Tumor promotion Dimeric PKC activation Cancer research, toxicology
Teleocidin B1 Tumor promotion Monomeric PKC activation Neuroinflammatory studies
Blasticidin A Antifungal, antibacterial Inhibits peptidyl transferase Agricultural biocontrol
Indolactam V Tumor promotion Monomeric PKC activation Pharmacological screening
  • Teleocidin B1: Unlike this compound, Teleocidin B1 is monomeric and activates PKC via a single C1 domain interaction. Despite similar tumor-promoting effects, this compound’s dimeric structure confers higher potency in PKC activation assays .
  • Blasticidin A: While sourced from Streptomyces spp., Blasticidin A exhibits antifungal activity by targeting ribosomal function, contrasting sharply with this compound’s PKC-mediated carcinogenicity .
  • Indolactam V : Shares the indole core but lacks substituents like the C12 methyl group, resulting in weaker tumor-promoting activity. This highlights the critical role of methyl and hydroxyl groups in this compound’s bioactivity .

Research Findings and Key Data

Structural-Activity Relationship (SAR) Insights

  • C12 Methyl Group : Its absence in Blastmycetin C increases EC₅₀ by ~6-fold, indicating enhanced hydrophobicity improves PKC binding .
  • 2-Oxo Group : Introduces steric hindrance in 2-oxo-indolactam V, reducing tumor-promoting potency by ~50% compared to this compound .

Q & A

Q. How should researchers design studies to resolve mechanistic contradictions (e.g., apoptotic vs. non-apoptotic cytotoxicity) for this compound?

  • Methodological Answer : Employ orthogonal assays (e.g., flow cytometry for apoptosis markers, caspase activation assays) to validate mechanisms. Use genetic knockout models (e.g., CRISPR-Cas9) to isolate pathways. For conflicting results, apply contradiction analysis frameworks (e.g., TRIZ principles) to identify technical or biological variables driving discrepancies . Publish negative results to reduce publication bias .

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

  • Methodological Answer : Standardize synthesis protocols with strict QC checks (HPLC, MS) for each batch. For sensitive assays (e.g., in vivo models), request additional QC metrics (e.g., peptide content, residual solvent levels) from suppliers. Use internal reference standards to normalize inter-batch data .

Methodological Frameworks for Research Design

Q. How to formulate a research question on this compound’s dual antimicrobial/anticancer properties?

  • Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound’s ROS-mediated antibacterial mechanism correlate with its pro-apoptotic effects in cancer cells?” Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance: “In multidrug-resistant Staphylococcus aureus (Population), does this compound (Intervention) compared to vancomycin (Comparison) reduce biofilm formation (Outcome)?” .

Q. What are common pitfalls in interpreting this compound’s pharmacokinetic data?

  • Guidance : Avoid conflating in vitro IC50 values with in vivo efficacy without ADME (absorption, distribution, metabolism, excretion) studies. Use compartmental modeling to distinguish plasma vs. tissue concentrations. Report limitations such as species-specific metabolic differences .

Data Presentation and Reproducibility

Q. How to present conflicting spectral data (e.g., NMR shifts) for this compound analogs?

  • Guidance : Include raw spectral files in supplementary materials. Annotate discrepancies with possible explanations (e.g., solvent polarity, tautomeric forms). Use consensus datasets from multiple labs to establish reference spectra .

Q. What minimal data should be included to ensure reproducibility of this compound studies?

  • Guidance : Provide (1) synthetic protocols with exact molar ratios, (2) purity metrics (HPLC/LC-MS traces), (3) assay conditions (pH, temperature), and (4) raw numerical data in machine-readable formats (e.g., .csv). Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blastmycetin A
Reactant of Route 2
Blastmycetin A

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